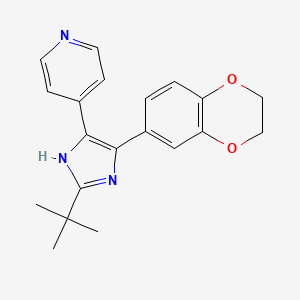

LolCDE-IN-4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4-[2-tert-butyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-5-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-20(2,3)19-22-17(13-6-8-21-9-7-13)18(23-19)14-4-5-15-16(12-14)25-11-10-24-15/h4-9,12H,10-11H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMASVYJXZCKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(N1)C2=CC=NC=C2)C3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The LolCDE Complex: A Gatekeeper for Lipoprotein Trafficking in Escherichia coli

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the intricate cellular machinery of Gram-negative bacteria, the proper localization of lipoproteins is paramount for maintaining the integrity and function of the outer membrane. In Escherichia coli, the LolCDE complex, an essential ATP-binding cassette (ABC) transporter embedded in the inner membrane, plays a critical role in this process. This complex is the central engine of the localization of lipoprotein (Lol) pathway, responsible for the selective recognition and ATP-dependent extraction of outer membrane-destined lipoproteins from the inner membrane, initiating their journey across the periplasm. This technical guide provides a comprehensive overview of the function, mechanism, and study of the LolCDE complex, tailored for researchers, scientists, and drug development professionals.

Introduction: The Crucial Role of Lipoprotein Sorting

Lipoproteins in E. coli are a diverse group of proteins anchored to membranes via a lipid moiety attached to their N-terminal cysteine. They are involved in a myriad of essential cellular processes, including nutrient uptake, signal transduction, and maintenance of the structural integrity of the bacterial envelope. After their synthesis and modification in the inner membrane, lipoproteins must be accurately sorted to either remain in the inner membrane or be transported to the outer membrane. The Lol pathway is the exclusive machinery responsible for the trafficking of lipoproteins to the outer membrane[1][2][3]. The LolCDE complex is the indispensable first component of this pathway, and its inhibition is lethal to the bacterium, making it an attractive target for the development of novel antimicrobial agents[2].

The Architecture of the LolCDE Complex

The LolCDE complex is a hetero-oligomeric ABC transporter with a unique stoichiometry. It is composed of three distinct proteins:

-

LolC and LolE: These are the transmembrane domains (TMDs) of the complex. LolC and LolE are integral membrane proteins that share sequence similarity and a similar fold, each containing multiple transmembrane helices[2]. They form a cavity within the inner membrane that recognizes and binds the lipid portion of the lipoproteins[2][4].

-

LolD: This is the nucleotide-binding domain (NBD) of the transporter. Two molecules of LolD associate with the cytoplasmic face of the LolC/E heterodimer. LolD contains the Walker A and B motifs characteristic of ABC transporters and is responsible for ATP hydrolysis, which powers the transport process[2][5].

Cryo-electron microscopy (cryo-EM) studies have revealed the three-dimensional structure of the LolCDE complex in various conformational states, providing invaluable insights into its mechanism of action[1][2][6][7][8].

The Functional Cycle of Lipoprotein Transport

The transport of a lipoprotein from the inner to the outer membrane by the LolCDE complex is a highly regulated and energy-dependent process that can be broken down into several key steps:

-

Recognition and Binding: Outer membrane-destined lipoproteins, which are anchored in the periplasmic leaflet of the inner membrane, are specifically recognized by the LolCDE complex. The acyl chains of the lipoprotein are inserted into the hydrophobic cavity formed by LolC and LolE[1][4]. This binding is reported to be of high affinity[1].

-

ATP Binding: The binding of the lipoprotein to the LolCDE complex induces a conformational change that increases the affinity of the LolD subunits for ATP[1]. The binding of two ATP molecules to the LolD dimer is a critical step in the transport cycle.

-

Lipoprotein Release: ATP binding to the LolD dimer triggers a significant conformational change in the entire complex. This change weakens the interaction between the lipoprotein and the LolC/E subunits, leading to the release of the lipoprotein from the inner membrane into the periplasm[1].

-

ATP Hydrolysis and Reset: The hydrolysis of ATP to ADP and inorganic phosphate by the LolD subunits provides the energy for the conformational changes and is essential for the release of the lipoprotein into the periplasmic space[1]. Following ATP hydrolysis and product release, the LolCDE complex resets to its initial conformation, ready to transport another lipoprotein.

-

Transfer to LolA: The released lipoprotein is captured by the periplasmic chaperone protein, LolA. LolA then shuttles the lipoprotein across the periplasm to the outer membrane, where it is inserted by the outer membrane receptor, LolB.

This intricate cycle ensures the unidirectional and efficient transport of lipoproteins to their final destination.

Quantitative Data on LolCDE Function

Quantitative analysis of the LolCDE complex's activity is crucial for a deeper understanding of its mechanism and for the development of inhibitors. The following table summarizes key quantitative data reported in the literature.

| Parameter | Value | Conditions | Reference |

| ATP Hydrolysis Kinetics | |||

| Km for ATP | 0.19 ± 0.05 mM | LolCDE reconstituted in nanodiscs | [9] |

| Vmax | 242.8 ± 15.3 mol Pi/min/mol protein | LolCDE reconstituted in nanodiscs | [9] |

| Lipoprotein Binding | |||

| Binding Affinity (Kd) | High affinity (specific value not reported) | Purified LolCDE and lipoproteins | [1] |

| Stoichiometry | 1 lipoprotein molecule per LolCDE complex | Purified liganded LolCDE | [1] |

Experimental Protocols for Studying the LolCDE Complex

A variety of experimental techniques are employed to investigate the structure and function of the LolCDE complex. Below are detailed methodologies for key experiments.

Expression and Purification of the LolCDE Complex

A common method for obtaining purified LolCDE complex involves its overexpression in E. coli and subsequent purification using affinity chromatography.

Protocol:

-

Gene Cloning: The genes encoding LolC, LolD, and LolE are cloned into an expression vector, often with an affinity tag (e.g., His-tag or Strep-tag) on one of the subunits (e.g., LolD) for purification.

-

Overexpression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of an inducer (e.g., IPTG or arabinose).

-

Membrane Preparation: Cells are harvested by centrifugation, resuspended in a suitable buffer, and lysed (e.g., by sonication or French press). The cell lysate is then ultracentrifuged to pellet the cell membranes containing the overexpressed LolCDE complex.

-

Solubilization: The membrane pellet is resuspended and the LolCDE complex is solubilized from the membrane using a mild detergent (e.g., n-dodecyl-β-D-maltoside, DDM).

-

Affinity Chromatography: The solubilized protein is loaded onto an affinity chromatography column (e.g., Ni-NTA or Strep-Tactin resin). The column is washed to remove non-specifically bound proteins.

-

Elution: The LolCDE complex is eluted from the column using a specific eluting agent (e.g., imidazole for His-tagged proteins or desthiobiotin for Strep-tagged proteins).

-

Size Exclusion Chromatography: For further purification and to ensure the complex is monodisperse, the eluted protein is often subjected to size exclusion chromatography.

In Vitro Lipoprotein Release Assay

This assay is used to directly measure the ability of the purified and reconstituted LolCDE complex to release lipoproteins from a membrane environment in an ATP-dependent manner.

Protocol:

-

Reconstitution of LolCDE: Purified LolCDE is reconstituted into proteoliposomes (liposomes containing the protein complex) or nanodiscs to mimic a native membrane environment.

-

Preparation of Lipoprotein Substrate: A purified lipoprotein (e.g., Lpp or Pal) is incorporated into separate liposomes or provided in a soluble form.

-

Release Reaction: The LolCDE-containing proteoliposomes/nanodiscs are incubated with the lipoprotein substrate and the periplasmic chaperone LolA. The reaction is initiated by the addition of ATP and Mg2+.

-

Separation of Components: After incubation, the reaction mixture is treated to separate the released lipoprotein-LolA complex from the proteoliposomes. This can be achieved by ultracentrifugation or by using tagged proteins and affinity purification.

-

Detection: The amount of released lipoprotein in the supernatant or bound to LolA is quantified by SDS-PAGE and Western blotting using an antibody specific to the lipoprotein.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the LolCDE complex, which is a direct measure of its enzymatic activity.

Protocol:

-

Reaction Setup: Purified LolCDE (in detergent or reconstituted in nanodiscs/proteoliposomes) is incubated in a reaction buffer containing ATP and Mg2+ at a defined temperature.

-

Time-course Measurement: Aliquots of the reaction are taken at different time points and the reaction is stopped (e.g., by adding SDS).

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. A common method is the malachite green assay, which forms a colored complex with Pi that can be quantified spectrophotometrically at 620-650 nm[2][9][10].

-

Data Analysis: The rate of ATP hydrolysis is calculated from the linear phase of the time course. To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of ATP, and the data are fitted to the Michaelis-Menten equation[9].

Visualizing the LolCDE Pathway and Experimental Workflows

Diagrams are essential for visualizing the complex biological processes and experimental setups described in this guide.

Caption: The Lol pathway for lipoprotein transport in E. coli.

Caption: Experimental workflow for studying the LolCDE complex.

Conclusion and Future Directions

The LolCDE complex is a fascinating molecular machine that is essential for the survival of E. coli and other Gram-negative bacteria. Its intricate mechanism of lipoprotein recognition and ATP-dependent transport highlights the elegance of cellular transport systems. A thorough understanding of its function and structure is not only fundamental to bacterial physiology but also provides a solid foundation for the development of novel antibiotics that target the biogenesis of the bacterial outer membrane. Future research will likely focus on elucidating the precise molecular determinants of lipoprotein recognition and the dynamic conformational changes that drive the transport cycle in even greater detail. Furthermore, the discovery and characterization of new small molecule inhibitors of LolCDE will be a key area of investigation in the fight against antibiotic resistance.

References

- 1. A novel ligand bound ABC transporter, LolCDE, provides insights into the molecular mechanisms underlying membrane detachment of bacterial lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Dissection of an ABC transporter LolCDE function analyzed by photo-crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

- 7. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of LolCDE as a molecular extruder of bacterial triacylated lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the LolCDE ABC Transporter: Structure, Components, and Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The LolCDE complex is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the initial and critical step in the localization of lipoproteins (Lol) to the outer membrane. This transporter recognizes and extracts triacylated lipoproteins from the inner membrane, a process fueled by ATP hydrolysis, and transfers them to the periplasmic chaperone, LolA. Given its vital role in bacterial physiology and viability, the LolCDE complex has emerged as a promising target for the development of novel antibiotics. This technical guide provides a comprehensive overview of the structure, components, and mechanism of the LolCDE transporter, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Structure and Components of the LolCDE Complex

The LolCDE complex is a hetero-oligomeric ABC transporter embedded in the inner membrane of Gram-negative bacteria.[1][2][3] Cryo-electron microscopy (cryo-EM) studies have revealed the intricate architecture of this molecular machine in various functional states, including the apo, lipoprotein-bound, and ATP-bound forms.[4][5][6][7][8][9][10]

The complex is composed of three distinct proteins: LolC , LolD , and LolE .[2][11]

-

LolC and LolE : These are the transmembrane subunits, each containing four transmembrane helices and a significant periplasmic domain.[6][12] Despite sharing structural homology, they have distinct functional roles.[12] LolE has been identified as the primary binding site for the lipoprotein substrate, while LolC is crucial for recruiting the periplasmic chaperone LolA.[12][13] Together, their transmembrane domains form a V-shaped cavity that accommodates the acyl chains of the lipoprotein.[4][7]

-

LolD : This subunit is the nucleotide-binding domain (NBD), or the ATPase, of the complex.[1][3] Two copies of LolD associate with the cytoplasmic face of the LolC/E heterodimer.[2][3][4] LolD contains the highly conserved Walker A and B motifs, which are essential for ATP binding and hydrolysis, the energy source for lipoprotein transport.[14]

The stoichiometry of the functional LolCDE complex is LolC1:LolD2:LolE1 .[2][15]

Table 1: Subunit Composition and Function of the LolCDE Complex

| Subunit | Location | Key Features | Primary Function |

| LolC | Inner Membrane | Transmembrane helices, Periplasmic domain with a β-hairpin "Hook" and a "Pad" | Recruits the periplasmic chaperone LolA.[12] |

| LolD | Cytoplasm | Two copies, Walker A and B motifs | Binds and hydrolyzes ATP to power lipoprotein transport.[1][3] |

| LolE | Inner Membrane | Transmembrane helices, Periplasmic domain | Primary binding site for the lipoprotein substrate.[12][13] |

The Lipoprotein Transport Cycle of LolCDE

The transport of lipoproteins by LolCDE is a dynamic process involving a series of conformational changes driven by substrate binding and ATP hydrolysis. The cycle can be summarized in the following key steps:

-

Lipoprotein Binding : An outer membrane-destined lipoprotein, anchored in the inner membrane, first binds to the LolCDE complex in its apo, outward-facing conformation.[5][16] The three acyl chains of the lipoprotein insert into the hydrophobic V-shaped cavity formed by the transmembrane domains of LolC and LolE.[4][7] This binding is independent of ATP.[5]

-

LolA Recruitment : The periplasmic chaperone LolA is recruited to the complex through an interaction with the periplasmic domain of LolC.[16]

-

ATP Binding and Conformational Change : The binding of ATP to the LolD subunits induces a significant conformational change in the complex.[1][16] The two LolD subunits dimerize, leading to a closure of the transmembrane cavity. This movement expels the bound lipoprotein from the inner membrane into the periplasmic space.[16]

-

ATP Hydrolysis and Reset : The hydrolysis of ATP to ADP and inorganic phosphate (Pi) by LolD resets the LolCDE transporter back to its initial, relaxed conformation, ready for the next cycle of lipoprotein transport.[12][16]

Diagram 1: The LolCDE Lipoprotein Transport Cycle

Caption: A simplified workflow of the LolCDE-mediated lipoprotein transport cycle.

Quantitative Data

Quantitative analysis of the LolCDE transporter's activity is crucial for understanding its mechanism and for the development of inhibitors. The following table summarizes key quantitative parameters reported in the literature.

Table 2: Quantitative Parameters of the LolCDE Transporter

| Parameter | Value | Conditions | Reference |

| ATPase Activity | Stimulated by the presence of LolA. | In vitro ATPase assay. | [6] |

| Substrate Binding | A single molecule of lipoprotein binds per LolCDE complex. | Purified ligand-bound LolCDE. | [1] |

| Inhibitor G0507 Effect | Stimulates ATPase activity in wild-type LolCDE. | In vitro ATPase assay with varying concentrations of G0507. | [17] |

Note: Specific kinetic values such as Km and Vmax for ATP hydrolysis are often dependent on the experimental setup (e.g., detergent vs. liposome reconstitution) and are not consistently reported across all studies.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the LolCDE complex.

Expression and Purification of the LolCDE Complex

A common method for obtaining purified LolCDE complex involves overexpression in E. coli followed by affinity chromatography.[5][18]

Protocol Overview:

-

Gene Cloning : The genes encoding lolC, lolD, and lolE are cloned into suitable expression vectors. Often, a tag (e.g., His-tag, Strep-tag) is added to one of the subunits (e.g., LolD) to facilitate purification.[5][18]

-

Overexpression : The expression plasmids are transformed into an E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of an inducer such as L-arabinose.[5]

-

Membrane Preparation : Cells are harvested and lysed. The total cell membranes containing the overexpressed LolCDE complex are isolated by ultracentrifugation.[5]

-

Solubilization : The membrane-embedded LolCDE complex is solubilized from the membrane fraction using a mild detergent such as n-dodecyl-β-D-maltoside (DDM).[5]

-

Affinity Chromatography : The solubilized protein is purified using affinity chromatography based on the tag introduced in step 1 (e.g., Ni-NTA for His-tagged protein or Strep-Tactin for Strep-tagged protein).[5]

-

Size-Exclusion Chromatography : As a final purification step, size-exclusion chromatography is often performed to obtain a homogenous preparation of the LolCDE complex.

Diagram 2: Experimental Workflow for LolCDE Purification

Caption: A standard workflow for the expression and purification of the LolCDE complex.

ATPase Activity Assay

The ATPase activity of the LolCDE complex is a measure of its function and can be determined by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Protocol Overview:

-

Reaction Setup : Purified LolCDE (often reconstituted into liposomes or nanodiscs) is incubated in a reaction buffer containing ATP and MgCl2 at a specific temperature.[5][6]

-

Incubation : The reaction is allowed to proceed for a defined period.

-

Quenching : The reaction is stopped, typically by the addition of a reagent that denatures the enzyme.

-

Phosphate Detection : The amount of released Pi is measured. A common method is the malachite green assay, where the formation of a complex between malachite green, molybdate, and free orthophosphate results in a colored product that can be quantified spectrophotometrically.[3]

In Vitro Lipoprotein Release Assay

This assay is used to directly measure the ability of LolCDE to release lipoproteins from a membrane environment.

Protocol Overview:

-

Proteoliposome Preparation : Donor proteoliposomes are prepared containing the lipoprotein substrate and reconstituted LolCDE.

-

Acceptor Preparation : Acceptor molecules, typically the periplasmic chaperone LolA, are prepared.

-

Release Reaction : The donor proteoliposomes are mixed with LolA in the presence of ATP and Mg2+.[2]

-

Separation : The reaction mixture is centrifuged to separate the proteoliposomes (containing unreleased lipoprotein) from the supernatant (containing the LolA-lipoprotein complex).

-

Analysis : The amount of lipoprotein in the supernatant is quantified, usually by SDS-PAGE and immunoblotting, to determine the extent of release.[2]

Photo-crosslinking Assay

Photo-crosslinking is a powerful technique to identify direct interactions between the LolCDE complex and its lipoprotein substrate or other interacting partners.[5][13]

Protocol Overview:

-

Incorporate Photo-activatable Amino Acid : A photo-activatable amino acid analogue (e.g., p-benzoyl-L-phenylalanine, pBpa) is incorporated into a specific site within the lipoprotein or a subunit of the LolCDE complex.[15]

-

Complex Formation : The modified protein is allowed to interact with its binding partner(s).

-

UV Irradiation : The sample is exposed to UV light, which activates the photo-reactive amino acid, causing it to form a covalent bond with nearby molecules.[15]

-

Analysis : The cross-linked products are analyzed by SDS-PAGE and immunoblotting to identify the interacting partners.[15]

Implications for Drug Development

The essential nature of the Lol pathway for the viability of most Gram-negative bacteria makes the LolCDE complex an attractive target for the development of new antibiotics.[19] Inhibitors of LolCDE would disrupt the proper localization of outer membrane lipoproteins, leading to a compromised outer membrane and ultimately cell death. Understanding the detailed structure and mechanism of LolCDE is paramount for the rational design of small molecule inhibitors that can specifically block its function. The experimental protocols outlined in this guide provide a framework for screening and characterizing potential LolCDE inhibitors.

Conclusion

The LolCDE ABC transporter is a sophisticated molecular machine that plays a central role in the biogenesis of the outer membrane in Gram-negative bacteria. This guide has provided a detailed overview of its structure, the function of its components, and the dynamic mechanism of lipoprotein transport. The accompanying quantitative data, experimental protocols, and visualizations offer a valuable resource for researchers and drug development professionals seeking to further elucidate the function of this essential transporter and to exploit it as a novel antibacterial target.

References

- 1. A novel ligand bound ABC transporter, LolCDE, provides insights into the molecular mechanisms underlying membrane detachment of bacterial lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete reconstitution of an ATP-binding cassette transporter LolCDE complex from separately isolated subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic Analysis of the Mode of Interplay between an ATPase Subunit and Membrane Subunits of the Lipoprotein-Releasing ATP-Binding Cassette Transporter LolCDE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

- 5. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. EMDB-11883: LolCDE apo structure - Yorodumi [pdbj.org]

- 12. Structural basis of lipoprotein recognition by the bacterial Lol trafficking chaperone LolA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional differentiation of structurally similar membrane subunits of the ABC transporter LolCDE complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Gatekeepers of the Gram-Negative Envelope: A Technical Guide to Lipoprotein Recognition by the LolCDE Complex

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the intricate mechanism of lipoprotein recognition and transport by the LolCDE complex in Gram-negative bacteria. This guide provides a detailed examination of the structural and functional data, experimental methodologies, and the dynamic process of lipoprotein trafficking, a critical pathway for bacterial viability and pathogenesis.

The LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane, plays an essential role in sorting and transporting lipoproteins to the outer membrane.[1][2][3] Disrupting this pathway is a promising strategy for the development of novel antibiotics against multidrug-resistant Gram-negative bacteria. This guide synthesizes findings from recent high-impact studies, presenting a cohesive and detailed overview of the current state of knowledge.

Core Mechanism of Lipoprotein Recognition and Transport

The transport of lipoproteins by the LolCDE complex is a highly regulated, multi-step process fueled by ATP hydrolysis. The complex is a hetero-oligomer composed of two transmembrane subunits, LolC and LolE, and two cytoplasmic ATPase subunits, LolD.[4] LolC and LolE form a central cavity within the inner membrane that serves as the lipoprotein binding and translocation channel.

Lipoprotein recognition is a highly specific process primarily mediated by the N-terminal lipid moiety of the lipoprotein. Key recognition features include:

-

Triacyl Chains: The three fatty acid chains of a mature lipoprotein are essential for recognition and binding within a hydrophobic cavity formed by transmembrane helices of LolC and LolE.[4][5]

-

N-terminal Unstructured Linker: The unstructured linker at the N-terminus of the lipoprotein is crucial for efficient binding. It needs to be long enough to allow the triacyl chains to insert into the binding cavity while the bulk of the lipoprotein remains in the periplasm.[6][7]

-

The "+2 Rule": The LolCDE complex distinguishes between inner and outer membrane-destined lipoproteins based on the residue at the +2 position relative to the acylated cysteine. An aspartate at this position typically signals for retention in the inner membrane (Lol avoidance signal).[8]

The transport cycle, elucidated through structural and biochemical studies, proceeds through several key conformational states:

-

Apo State: In the absence of a lipoprotein substrate, the LolCDE complex is in an open, outward-facing conformation, ready to accept a lipoprotein from the inner membrane.[1][9]

-

Lipoprotein Binding: A lipoprotein from the outer leaflet of the inner membrane laterally enters the central cavity of LolCDE. This binding is independent of ATP.[1][5]

-

ATP Binding and Power Stroke: The binding of ATP to the LolD subunits induces a significant conformational change, causing the dimerization of the nucleotide-binding domains. This movement is transmitted to the transmembrane domains, which close the cavity and expel the lipoprotein into the periplasm.[5]

-

Transfer to LolA: The ejected lipoprotein is captured by the periplasmic chaperone protein, LolA, which then traffics it across the periplasm to the outer membrane.[3][5]

-

ATP Hydrolysis and Reset: ATP hydrolysis resets the LolCDE complex back to its apo, inward-facing conformation, preparing it for another cycle of transport.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from structural and functional studies of the E. coli LolCDE complex.

Table 1: Cryo-EM Structures of the LolCDE Complex

| State | Lipoprotein Bound | Resolution (Å) | PDB Accession Code | EMDB Accession Code | Reference |

| Apo | No | 4.2 | 7V8M | EMD-31804 | [6] |

| Lipoprotein-bound (RcsF) | Yes | 3.5 | 7V8L | EMD-31803 | [6] |

| AMP-PNP-bound | No | 3.6 | 7V8I | EMD-31802 | [6] |

| Apo | No | 3.8 | 7ARH | EMD-11882 | [9] |

| Lipoprotein-bound (Lpp) | Yes | 3.5 | 7ARI | EMD-11883 | [9] |

| LolA-bound | No | 3.4 | 7ARJ | EMD-11884 | [9] |

| ADP-bound | No | 3.2 | 7ARK | EMD-11885 | [9] |

| AMP-PNP-bound | Yes (Lpp) | 3.3 | 7ARL | EMD-11886 | [9] |

| Nucleotide-free | Yes (Lpp) | 3.8 | 7D7C | EMD-22923 | [10] |

| Nucleotide-bound (ATPγS) | No | 3.5 | 7D7D | EMD-22924 | [10] |

Table 2: ATPase Activity of the LolCDE Complex

| Condition | ATPase Activity (nmol Pi/min/mg) | Reference |

| Purified LolCDE in detergent (DDM) | ~25 | [11] |

| LolCDE reconstituted in liposomes | ~60 | [11] |

| LolCDE in nanodiscs | Basal activity observed | [10] |

| LolCDE in nanodiscs + 0.1 mM Vanadate | Activity inhibited | [10] |

| LolCDE WT + 3.2 µM G0507 (inhibitor) | Stimulated activity | [12] |

| LolCDE Q258K + 3.2 µM G0507 (inhibitor) | No stimulation | [12] |

Visualizing the Mechanism and Experimental Workflows

To facilitate a deeper understanding, the following diagrams illustrate key processes related to LolCDE function.

References

- 1. researchgate.net [researchgate.net]

- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Dissection of an ABC transporter LolCDE function analyzed by photo-crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

- 7. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for bacterial lipoprotein relocation by the transporter LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

The LolCDE Pathway: An Evolutionarily Conserved Gateway for Lipoprotein Trafficking in Gram-Negative Bacteria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The vital role of lipoproteins in the structural integrity and function of the outer membrane in Gram-negative bacteria underscores the significance of the machinery responsible for their transport. The localization of lipoprotein (Lol) pathway, and specifically its inner membrane ABC transporter component, the LolCDE complex, represents a critical and highly conserved system for the trafficking of these essential molecules. This technical guide provides a comprehensive overview of the evolutionary conservation of the LolCDE pathway, detailing its core components, mechanism of action, and significance as a promising target for novel antimicrobial therapies.

Core Components and Evolutionary Conservation

The LolCDE complex is a hetero-trimeric ATP-binding cassette (ABC) transporter embedded in the inner membrane of Gram-negative bacteria. It is comprised of three essential proteins: LolC and LolE, which are the transmembrane domains (TMDs), and LolD, the nucleotide-binding domain (NBD) responsible for ATP hydrolysis.[1][2] While LolC and LolE are structurally similar, each containing four transmembrane helices and a large periplasmic domain, they are functionally distinct.[3] LolE is primarily involved in recognizing and binding the lipoprotein substrate, while LolC plays a crucial role in recruiting the periplasmic chaperone LolA.[3] The entire Lol pathway, including LolCDE, is essential for the viability of many Gram-negative bacteria, as it ensures the proper localization of lipoproteins that are critical for outer membrane biogenesis and stability.[1][4]

The evolutionary conservation of the LolCDE pathway is evident from the widespread presence of its protein components across various species of Gram-negative bacteria. While the overall architecture and function are conserved, variations in the components exist. For instance, in many Proteobacteria, the heterodimeric LolCE transmembrane complex is replaced by a homodimer of a hybrid protein called LolF.[4]

To quantitatively assess the conservation of the core LolCDE components, a sequence homology analysis was performed on the protein sequences from a selection of representative Gammaproteobacteria. The percentage identity of LolC, LolD, and LolE proteins relative to Escherichia coli K-12 is summarized in the table below.

| Organism | LolC (% Identity to E. coli) | LolD (% Identity to E. coli) | LolE (% Identity to E. coli) |

| Salmonella enterica | 91% | 96% | 88% |

| Yersinia pestis | 75% | 89% | 71% |

| Vibrio cholerae | 65% | 82% | 58% |

| Pseudomonas aeruginosa | 45% | 65% | 42% |

| Haemophilus influenzae | 58% | 75% | 51% |

The Lipoprotein Transport Cycle: A Step-by-Step Mechanism

The transport of lipoproteins from the inner to the outer membrane via the LolCDE pathway is a dynamic, multi-step process fueled by the hydrolysis of ATP. The cycle can be broken down into the following key stages:

-

Lipoprotein Recognition and Binding: Outer membrane-destined lipoproteins, which are anchored in the inner membrane, are recognized and bound by the LolCDE complex. This recognition is primarily mediated by the N-terminal lipid moiety of the lipoprotein.[5]

-

Recruitment of LolA: The periplasmic chaperone LolA is recruited to the complex through an interaction with the periplasmic domain of LolC.[2][3]

-

ATP-Powered Translocation: The binding of ATP to the LolD subunits induces a conformational change in the LolCDE complex. This change facilitates the extraction of the lipoprotein from the inner membrane.[6][7]

-

Lipoprotein Transfer to LolA: The extracted lipoprotein is then transferred to the chaperone LolA.[6][7]

-

Release and Reset: Following ATP hydrolysis, the LolCDE complex resets to its initial conformation, releasing the LolA-lipoprotein complex into the periplasm and preparing for another cycle of transport.[6]

References

- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of LolCDE Allows Deletion of the Escherichia coli Gene Encoding Apolipoprotein N-Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correct Sorting of Lipoproteins into the Inner and Outer Membranes of Pseudomonas aeruginosa by the Escherichia coli LolCDE Transport System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Assays to Measure the Membrane Tethering and Lipid Transport Activities of the Extended Synaptotagmins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proteoliposome-based in vitro transport assays [bio-protocol.org]

- 7. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

LolCDE: A Promising Target for Novel Antibiotics Against Gram-Negative Bacteria

An In-depth Technical Guide for Researchers and Drug Development Professionals

November 20, 2025

Abstract

The emergence of multidrug-resistant Gram-negative bacteria constitutes a severe threat to global health, urgently demanding the discovery of novel antibiotic targets and therapeutic agents. The LolCDE complex, an essential ATP-binding cassette (ABC) transporter responsible for the localization of lipoproteins to the outer membrane of Gram-negative bacteria, has emerged as a compelling and largely unexploited target. This technical guide provides a comprehensive overview of the LolCDE complex, including its structure, function, and mechanism of action. It further delves into its validation as a druggable target, summarizes known inhibitors, and provides detailed experimental protocols for its study, catering to researchers, scientists, and drug development professionals.

Introduction: The Crucial Role of the Lipoprotein Transport (Lol) Pathway

In Gram-negative bacteria, lipoproteins are vital for a myriad of cellular functions, including maintaining the structural integrity of the outer membrane, nutrient acquisition, and signal transduction.[1] These proteins are synthesized in the cytoplasm and are anchored to the inner membrane via a lipid moiety attached to their N-terminal cysteine. The localization of lipoproteins (Lol) pathway is a highly conserved and essential system responsible for trafficking these lipoproteins from the inner membrane to the outer membrane.[2][3]

The Lol pathway is initiated by the LolCDE complex, an inner membrane-embedded ABC transporter.[3][4] This complex recognizes and extracts lipoproteins destined for the outer membrane from the inner membrane in an ATP-dependent manner.[4][5] The lipoprotein is then transferred to a periplasmic chaperone, LolA, which shuttles it across the periplasm to the outer membrane receptor, LolB.[2][3] Finally, LolB facilitates the insertion of the lipoprotein into the outer membrane.[3] Given its indispensable role in bacterial viability, the LolCDE complex represents an attractive target for the development of new antibiotics.[6][7][8]

Structure and Function of the LolCDE Complex

The LolCDE complex is a hetero-oligomeric ABC transporter composed of three distinct proteins: LolC, LolD, and LolE.[9]

-

LolC and LolE: These are the transmembrane domains (TMDs) of the complex, each containing multiple transmembrane helices. They form a V-shaped cavity within the inner membrane that serves as the substrate-binding site for lipoproteins.[3][10] LolC and LolE are responsible for recognizing and binding to the lipid and N-terminal peptide moieties of the lipoproteins.[11][12]

-

LolD: This protein constitutes the nucleotide-binding domain (NBD) of the transporter and is located on the cytoplasmic side of the inner membrane.[9] LolD binds and hydrolyzes ATP, providing the energy required for the conformational changes that drive the extraction and transport of lipoproteins.[4][9] The complex contains two copies of the LolD subunit.[9]

Cryo-electron microscopy (cryo-EM) studies have provided significant insights into the structural dynamics of the LolCDE complex, revealing its conformational changes during the lipoprotein transport cycle.[3][5][13] These studies have captured the complex in various states, including apo (unbound), lipoprotein-bound, and ATP-bound forms, elucidating the molecular mechanism of lipoprotein sorting and transport.[3][13]

The LolCDE Signaling and Transport Pathway

The transport of lipoproteins by the LolCDE complex is a highly regulated and energy-dependent process. The following diagram illustrates the key steps in the Lol pathway.

LolCDE as a Druggable Antibiotic Target

The essentiality of the LolCDE complex for the viability of Gram-negative bacteria makes it an ideal target for novel antibiotics.[6][7] Inhibition of LolCDE disrupts the proper localization of lipoproteins, leading to a cascade of detrimental effects, including:

-

Compromised Outer Membrane Integrity: The mislocalization of lipoproteins weakens the outer membrane, making the bacteria more susceptible to other antibiotics and environmental stresses.[14]

-

Cellular Toxicity: The accumulation of unprocessed or mislocalized lipoproteins in the inner membrane can be toxic to the cell.[7]

-

Inhibition of Bacterial Growth: Ultimately, the disruption of the Lol pathway leads to the cessation of bacterial growth and cell death.[2]

The fact that the Lol pathway is unique to Gram-negative bacteria also offers the potential for developing narrow-spectrum antibiotics that would spare the host's beneficial gut microbiome.[15][16]

Known Inhibitors of the LolCDE Complex

Several classes of small molecules have been identified as inhibitors of the LolCDE complex, demonstrating the druggability of this target.

Pyridineimidazoles

The pyridineimidazoles were the first reported inhibitors of the LolCDE complex.[2] These compounds were discovered through high-throughput phenotypic screening and were shown to block the release of outer membrane-specific lipoproteins from the inner membrane.[2][17] Resistance to pyridineimidazoles maps to mutations in the lolC and lolE genes, providing strong evidence for their on-target activity.[2]

Pyrrolopyrimidinediones (G0507)

A novel pyrrolopyrimidinedione compound, designated G0507, was identified through a phenotypic screen for inhibitors of Escherichia coli growth that induce the extracytoplasmic σE stress response.[7][18][19] Genetic and biochemical studies confirmed that G0507 targets the LolCDE complex.[7][18] Interestingly, G0507 was found to bind to LolCDE and stimulate its ATPase activity, suggesting a unique mechanism of inhibition that may involve uncoupling ATP hydrolysis from lipoprotein transport.[7][18][20]

Lolamicin

Recently, a new antibiotic named lolamicin was developed that specifically targets the LolCDE complex.[15][21] Lolamicin has demonstrated potent activity against a wide range of multidrug-resistant Gram-negative clinical isolates.[22] Notably, it has been shown to be effective in animal models of infection and spares the gut microbiome, highlighting the potential of targeting LolCDE for developing microbiome-sparing antibiotics.[15][21]

Quantitative Data on LolCDE Inhibitors

The following tables summarize the available quantitative data for known LolCDE inhibitors.

Table 1: Minimum Inhibitory Concentrations (MICs) of Pyridineimidazole Compound 2

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli ΔtolC | 0.5 | [22] |

| Klebsiella pneumoniae | >64 | [22] |

| Pseudomonas aeruginosa | >64 | [22] |

| Acinetobacter baumannii | >64 | [22] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Pyrrolopyrimidinedione G0507

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli ΔtolC | 0.5 | [7] |

| Escherichia coli ΔtolC LolC(Q258K) | >64 | [7] |

| Escherichia coli ΔtolC LolD(P164S) | 32 | [7] |

| Escherichia coli ΔtolC LolE(L371P) | 16 | [7] |

Table 3: Effect of G0507 on LolCDE ATPase Activity

| Compound Concentration | Fold Change in ATPase Activity (WT LolCDE) | Fold Change in ATPase Activity (LolC(Q258K)DE) | Reference |

| 0.8 µM | ~1.5 | ~1.0 | [7] |

| 3.2 µM | ~2.0 | ~1.0 | [7] |

Experimental Methodologies

This section provides detailed protocols for key experiments used to study the LolCDE complex and its inhibitors.

Experimental Workflow for LolCDE Inhibitor Screening

The following diagram outlines a typical workflow for identifying and characterizing novel inhibitors of the LolCDE complex.

Protocol: LolA-Dependent Lipoprotein (Lpp) Release from Spheroplasts

This assay biochemically investigates the ability of a compound to inhibit the LolCDE-mediated release of lipoproteins from the inner membrane.[2][17]

Materials:

-

E. coli strain (e.g., ΔtolC)

-

Lysozyme

-

Sucrose solution

-

Purified His-tagged LolA protein

-

Test compounds dissolved in DMSO

-

SDS-PAGE gels

-

Immunoblotting reagents (anti-Lpp and anti-OmpA antibodies)

Procedure:

-

Spheroplast Preparation:

-

Grow E. coli cells to mid-log phase.

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in a sucrose solution.

-

Add lysozyme and incubate to digest the peptidoglycan layer, forming spheroplasts.

-

Wash the spheroplasts to remove residual lysozyme.

-

-

Lipoprotein Release Assay:

-

Incubate the prepared spheroplasts with purified His-tagged LolA in the presence of the test compound or DMSO (vehicle control).

-

Incubate the reaction mixture at a specified temperature and time to allow for lipoprotein release.

-

-

Analysis:

-

Separate the reaction mixture components by centrifugation to pellet the spheroplasts.

-

Analyze the supernatant containing the released LolA-lipoprotein complexes by SDS-PAGE.

-

Perform immunoblotting using an anti-Lpp antibody to detect the amount of Lpp released to LolA.

-

Use an anti-OmpA antibody as a loading control, as OmpA is an outer membrane protein and its detection should be independent of LolA.

-

Expected Results:

An effective LolCDE inhibitor will reduce the amount of Lpp detected in the supernatant in the presence of LolA compared to the DMSO control.

Protocol: ATPase Activity Assay of Purified LolCDE

This assay measures the ATP hydrolysis activity of the purified LolCDE complex and can be used to determine if an inhibitor affects the enzymatic function of the LolD subunit.[1][7][23]

Materials:

-

Purified LolCDE complex (reconstituted in nanodiscs or proteoliposomes for stability)

-

ATP

-

MgCl₂

-

Reaction buffer (e.g., Tris-HCl, NaCl)

-

Malachite green-based phosphate detection reagent

-

Test compounds

Procedure:

-

Reaction Setup:

-

Incubate a known concentration of purified LolCDE with the test compound at various concentrations for a defined period.

-

Initiate the ATPase reaction by adding ATP and MgCl₂.

-

Incubate the reaction at a constant temperature (e.g., room temperature or 37°C).

-

-

Phosphate Detection:

-

At specific time points, stop the reaction (e.g., by adding EDTA).

-

Add a malachite green-based reagent to the reaction mixture. This reagent forms a colored complex with the inorganic phosphate released during ATP hydrolysis.

-

Measure the absorbance of the colored complex at a specific wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of phosphate released in each reaction and determine the ATPase activity (e.g., in nmol of phosphate released per minute per mg of protein).

-

Compare the ATPase activity in the presence of the inhibitor to the vehicle control to determine the effect of the compound.

-

Expected Results:

Inhibitors may either decrease the ATPase activity of LolCDE or, as in the case of G0507, stimulate it.

Conclusion and Future Directions

The LolCDE complex is a highly validated and promising target for the development of novel antibiotics against multidrug-resistant Gram-negative bacteria. Its essentiality, conservation, and unique presence in these pathogens offer a clear pathway for the discovery of narrow-spectrum therapeutics. The identification of multiple distinct inhibitor classes validates the druggability of this target.

Future research should focus on:

-

Structure-Based Drug Design: Leveraging the available high-resolution cryo-EM structures of LolCDE to design more potent and specific inhibitors.[3][5][13]

-

Overcoming Resistance: Understanding the mechanisms of resistance to current LolCDE inhibitors to guide the development of next-generation compounds that can evade these mechanisms.[2][7]

-

Exploring the LolA-LolCDE Interaction: Targeting the protein-protein interaction between LolA and LolCDE as an alternative inhibitory strategy.

-

Clinical Development: Advancing promising lead compounds, such as lolamicin, through preclinical and clinical development to address the urgent need for new Gram-negative antibiotics.[15]

The continued exploration of the LolCDE complex as an antibiotic target holds significant promise for replenishing our dwindling arsenal of effective treatments against Gram-negative infections.

References

- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

- 2. Small-Molecule Inhibitors of Gram-Negative Lipoprotein Trafficking Discovered by Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel ligand bound ABC transporter, LolCDE, provides insights into the molecular mechanisms underlying membrane detachment of bacterial lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liao lab reveals how bacterial lipoproteins are transported by the ATP-binding cassette (ABC) transporter LolCDE | Cell Biology [cellbio.hms.harvard.edu]

- 9. Genetic Analysis of the Mode of Interplay between an ATPase Subunit and Membrane Subunits of the Lipoprotein-Releasing ATP-Binding Cassette Transporter LolCDE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structural basis for bacterial lipoprotein relocation by the transporter LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. frontiersin.org [frontiersin.org]

- 16. Development of LolCDE inhibitors as microbiome-sparing gram-negative-selective antibiotics | IDEALS [ideals.illinois.edu]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. journals.asm.org [journals.asm.org]

- 20. A Novel Inhibitor of the LolCDE ABC Transporter Essential for Lipoprotein Trafficking in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Subcellular Localization of LolC, LolD, and LolE Proteins: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the subcellular localization of the LolC, LolD, and LolE proteins, essential components of the lipoprotein transport machinery in Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals interested in the bacterial cell envelope and potential antimicrobial targets.

Introduction

In Gram-negative bacteria, the proper localization of lipoproteins to the outer membrane is crucial for maintaining cell envelope integrity, nutrient acquisition, and pathogenesis. The Lol (Localization of lipoproteins) pathway is responsible for the transport of these lipoproteins from the inner membrane, where they are synthesized, to the outer membrane. The core of this transport system at the inner membrane is the ATP-binding cassette (ABC) transporter, the LolCDE complex. This complex is composed of three proteins: LolC, LolD, and LolE. Understanding the precise subcellular localization and abundance of these proteins is fundamental to elucidating their function and for the development of novel antibacterial agents that target this essential pathway.

Subcellular Localization of LolC, LolD, and LolE

The LolCDE complex is localized to the inner membrane of Gram-negative bacteria.[1] LolC and LolE are integral membrane proteins that form the transmembrane channel, while LolD is an ATPase that is associated with the cytoplasmic face of the inner membrane and powers the transport process.[2]

The stoichiometry of the functional LolCDE complex in Escherichia coli has been shown to be one copy of LolC, two copies of LolD, and one copy of LolE (LolC1:LolD2:LolE1) .[2] This complex works in concert to recognize and transport lipoproteins destined for the outer membrane.

Data Presentation: Quantitative Abundance of LolC, LolD, and LolE

Quantitative proteomics studies have provided insights into the abundance of the LolCDE components in Escherichia coli. The following table summarizes the estimated copy numbers per cell under specific growth conditions.

| Protein | Description | Subcellular Localization | Estimated Copy Number per Cell (Exponential growth in glucose minimal medium) |

| LolC | Inner membrane permease component of the LolCDE transporter | Inner Membrane | ~150 |

| LolD | Cytoplasmic ATPase component of the LolCDE transporter | Inner Membrane (Cytoplasmic face) | ~300 |

| LolE | Inner membrane permease component of the LolCDE transporter | Inner Membrane | ~150 |

Note: The copy numbers are estimations derived from comprehensive quantitative proteomics studies of the E. coli proteome and can vary depending on growth conditions.[3] The approximately 1:2:1 ratio of LolC:LolD:LolE is consistent with the known stoichiometry of the complex.[2]

Mandatory Visualization

The Lol Lipoprotein Transport Pathway

Caption: The Lol pathway for lipoprotein transport in Gram-negative bacteria.

Experimental Workflow: Subcellular Fractionation

Caption: Workflow for subcellular fractionation of Gram-negative bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the subcellular localization and study the LolCDE complex.

Subcellular Fractionation of E. coli to Isolate Inner Membranes

This protocol is adapted from established methods for the separation of bacterial cell envelope components.[4][5]

Materials:

-

Luria-Bertani (LB) broth

-

Tris-HCl buffer (1 M, pH 7.5)

-

Sucrose

-

EDTA (0.5 M, pH 8.0)

-

Lysozyme (10 mg/mL in water)

-

MgCl2 (1 M)

-

DNase I and RNase A

-

Protease inhibitor cocktail

-

Sucrose solutions (e.g., 55%, 40%, 25% w/w in Tris-HCl)

-

Centrifuge and ultracentrifuge with appropriate rotors

-

Sonicator

Procedure:

-

Cell Growth and Harvest:

-

Grow E. coli cells in LB broth to mid-log phase (OD600 ≈ 0.6-0.8).

-

Harvest cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet with a buffer such as 10 mM Tris-HCl, pH 7.5.

-

-

Periplasmic Extraction (Cold Osmotic Shock):

-

Resuspend the cell pellet in ice-cold 20% sucrose, 30 mM Tris-HCl, 1 mM EDTA, pH 8.0.

-

Add lysozyme to a final concentration of 100 µg/mL and incubate on ice for 30 minutes.

-

Collect spheroplasts by centrifugation at 8,000 x g for 20 minutes at 4°C. The supernatant contains the periplasmic fraction.

-

-

Spheroplast Lysis:

-

Resuspend the spheroplast pellet in ice-cold 10 mM Tris-HCl, pH 7.5, containing DNase I, RNase A, and a protease inhibitor cocktail.

-

Lyse the cells by sonication on ice. Use short bursts to avoid overheating.

-

-

Separation of Cytoplasm and Total Membranes:

-

Remove unbroken cells by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 150,000 x g for 1 hour at 4°C.

-

The supernatant contains the cytoplasmic fraction. The pellet contains the total membranes.

-

-

Inner and Outer Membrane Separation:

-

Carefully resuspend the total membrane pellet in 25% sucrose, 5 mM EDTA, pH 7.5.

-

Layer the resuspended membranes onto a discontinuous sucrose gradient (e.g., layers of 55%, 40% sucrose).

-

Centrifuge at 200,000 x g for 16-20 hours at 4°C.

-

The inner membrane will form a band at the interface of the lower sucrose concentrations, while the outer membrane will pellet at the bottom.

-

Carefully collect the inner membrane fraction.

-

Immunofluorescence Microscopy of Inner Membrane Proteins in E. coli

This protocol provides a general framework for the immunolocalization of inner membrane proteins.[6][7][8]

Materials:

-

Poly-L-lysine coated coverslips

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 or lysozyme treatment)

-

Blocking buffer (e.g., PBS with 5% Bovine Serum Albumin - BSA)

-

Primary antibody specific to LolC, LolD, or LolE

-

Fluorophore-conjugated secondary antibody

-

DAPI (for DNA staining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Grow E. coli cells to early or mid-log phase.

-

Adhere the cells to poly-L-lysine coated coverslips.

-

-

Fixation:

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

To allow antibodies to access the inner membrane, permeabilize the cell envelope. This can be achieved by incubation with 0.1% Triton X-100 in PBS for 10 minutes, or by a brief treatment with lysozyme.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody against the target protein (LolC, D, or E) in blocking buffer.

-

Incubate the coverslips with the primary antibody solution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nucleoid with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.

-

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Membrane Complex Analysis

BN-PAGE is a technique used to separate protein complexes in their native state.[9][10][11]

Materials:

-

Isolated inner membrane fraction

-

Solubilization buffer (e.g., 50 mM Bis-Tris, 500 mM 6-aminocaproic acid, pH 7.0)

-

Detergent (e.g., n-dodecyl-β-D-maltoside - DDM)

-

Coomassie Brilliant Blue G-250

-

BN-PAGE gel solutions (acrylamide/bis-acrylamide, buffers)

-

Electrophoresis apparatus

Procedure:

-

Sample Preparation:

-

Resuspend the isolated inner membrane fraction in a buffer.

-

Solubilize the membrane protein complexes by adding a mild non-ionic detergent like DDM and incubating on ice.

-

Centrifuge to remove insoluble material.

-

-

BN-PAGE:

-

Add Coomassie G-250 to the supernatant containing the solubilized complexes. The Coomassie dye binds to the proteins, imparting a negative charge without denaturation.

-

Load the samples onto a native polyacrylamide gradient gel.

-

Run the electrophoresis at 4°C. The complexes will separate based on their size.

-

-

Analysis:

-

The separated complexes can be visualized by Coomassie staining.

-

For identification of the components of a specific complex, the lane from the BN-PAGE can be excised and run on a second-dimension SDS-PAGE.

-

The spots from the 2D gel can then be identified by mass spectrometry or Western blotting.

-

Conclusion

The LolC, LolD, and LolE proteins form a vital ABC transporter complex, LolCDE, which is firmly embedded in the inner membrane of Gram-negative bacteria. Quantitative analyses indicate a specific stoichiometry of these proteins within the complex. The experimental protocols detailed in this guide provide a foundation for the investigation of the subcellular localization and interactions of these and other bacterial membrane proteins. A thorough understanding of the LolCDE complex is critical for the development of novel therapeutics targeting the essential process of lipoprotein transport.

References

- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional Responses of Escherichia coli to a Small-Molecule Inhibitor of LolCDE, an Essential Component of the Lipoprotein Transport Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The quantitative and condition-dependent Escherichia coli proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. A robust fractionation method for protein subcellular localization studies in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. ibidi.com [ibidi.com]

- 8. cusabio.com [cusabio.com]

- 9. Blue Native PAGE Analysis of Bacterial Secretion Complexes | Springer Nature Experiments [experiments.springernature.com]

- 10. Blue Native PAGE Analysis of Bacterial Secretion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of membrane protein complexes by blue native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

Cryo-EM Structures of the LolCDE Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cryogenic electron microscopy (cryo-EM) structures of the Escherichia coli LolCDE complex, a critical ATP-binding cassette (ABC) transporter responsible for the localization of lipoproteins (Lol) to the outer membrane of Gram-negative bacteria. Understanding the structure and function of LolCDE is paramount for the development of novel antibiotics targeting this essential pathway.[1] The Lol system is a key player in bacterial envelope biogenesis and host-microbe interactions.[1][2] The LolCDE complex, in particular, initiates the transport process by selectively extracting lipoproteins from the inner membrane and transferring them to the periplasmic chaperone, LolA.[1][3]

I. Quantitative Data Summary

Recent cryo-EM studies have successfully captured high-resolution snapshots of the LolCDE complex in various functional states, providing unprecedented insights into its mechanism. These states include the apo (ligand-free) form, a lipoprotein-bound intermediate, and an ATP-analog-bound state mimicking a pre-transport conformation.[1][2][4] The resolutions achieved for these structures allow for detailed atomic modeling of this complex machinery.[1][2]

Table 1: Cryo-EM Structural Data for E. coli LolCDE

| State | Lipoprotein | Nucleotide | Resolution (Å) | EMDB ID | PDB ID | Reference |

| Apo | None | None | 4.2 | EMD-31804 | 7V8M | Bei et al., 2022[1] |

| Lipoprotein-bound | RcsF | None | 3.5 | EMD-31803 | 7V8L | Bei et al., 2022[1] |

| ATP Analog-bound | None | AMP-PNP | 4.0 | EMD-31802 | 7V8I | Bei et al., 2022[1][5] |

| Apo | None | None | 3.8 | EMD-11883 | 7ARI | Tang et al., 2021[4][6] |

| Lipoprotein-bound | Lpp | None | 3.6 | EMD-11884 | 7ARH | Tang et al., 2021[6] |

| ATP Analog-bound | Lpp | AMP-PNP | 3.2 | EMD-11886 | 7ARJ | Tang et al., 2021[4] |

| ADP-bound | None | ADP | 3.8 | EMD-11887 | 7ARK | Tang et al., 2021[4][6] |

| LolA-bound | None | None | 3.7 | EMD-11888 | 7ARL | Tang et al., 2021[4][6] |

II. Experimental Protocols

The determination of the LolCDE structures involved a series of sophisticated biochemical and biophysical techniques. Below are the detailed methodologies for the key experiments.

Protein Expression, Purification, and Reconstitution

-

Expression: The E. coli LolCDE proteins were overexpressed in E. coli BL21 (DE3) cells.[3]

-

Purification: The complex was extracted from the cell membrane using detergents such as dodecyl maltoside (DDM).[3] Affinity chromatography was then employed for purification.

-

Reconstitution: For structural and functional studies, the purified LolCDE complex was reconstituted into nanodiscs, which provide a native-like lipid bilayer environment.[3] The membrane scaffold protein MSP1D1 was used for the nanodisc assembly.[7]

Cryo-EM Data Acquisition and Processing

-

Grid Preparation: The reconstituted LolCDE sample was applied to glow-discharged cryo-EM grids, blotted to create a thin film, and plunge-frozen in liquid ethane.

-

Data Collection: Automated data collection was performed on a high-end transmission electron microscope, such as a Titan Krios, equipped with a direct electron detector.

-

Image Processing: The collected movie frames were subjected to motion correction and dose-weighting. Following this, particle picking, 2D classification to remove junk particles, and multiple rounds of 3D classification and refinement were carried out to obtain the final high-resolution 3D density maps.[1]

Functional Assays

-

Photo-crosslinking: To validate the interactions between LolCDE and its lipoprotein substrate, a photo-activatable unnatural amino acid, p-benzoyl-L-phenylalanine (pBPA), was incorporated into specific sites of LolC or LolA.[3][5] Upon UV irradiation, covalent crosslinks were formed between the interacting partners, which were then analyzed by SDS-PAGE and immunoblotting.[3][5]

-

ATPase Activity Assay: The ATP hydrolysis activity of LolCDE was measured to assess its functional competence. The assay typically involves incubating the reconstituted LolCDE with ATP and measuring the amount of inorganic phosphate released over time. The activity was tested in the presence and absence of lipoproteins and LolA to understand how these components modulate the ATPase cycle.[3][8]

III. Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in LolCDE function and its structural determination.

Caption: The bacterial lipoprotein localization (Lol) pathway.

Caption: Experimental workflow for LolCDE cryo-EM structure determination.

Caption: Proposed lipoprotein transport cycle by the LolCDE complex.

IV. Mechanism and Drug Development Implications

The collective structural data reveals a dynamic mechanism for lipoprotein transport. The apo-state of LolCDE presents an outward-facing V-shaped cavity within the transmembrane domains (TMDs) of LolC and LolE.[5] A lipoprotein substrate can laterally enter this cavity from the inner membrane.[3] Subsequent binding of ATP to the nucleotide-binding domains (NBDs) located in the cytoplasm induces a large conformational change.[3] This change involves the dimerization of the two LolD subunits and a closure of the V-shaped cavity, which effectively pushes the bound lipoprotein out of the cavity for transfer to LolA.[3][5] ATP hydrolysis then resets the transporter to its apo state, ready for the next cycle.[3]

The essential nature of the Lol pathway in most Gram-negative bacteria makes LolCDE a promising target for the development of new antibiotics.[9] The detailed structural information provides a blueprint for the rational design of small-molecule inhibitors that could block the lipoprotein binding site or prevent the conformational changes necessary for transport.[9][4] Recently, novel antibiotics like lolamicin have been developed that specifically target the LolCDE complex, demonstrating the therapeutic potential of inhibiting this pathway.[10][11] These inhibitors represent a new class of antimicrobials that could be effective against multidrug-resistant infections.[4]

References

- 1. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

- 2. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cryo-EM structures of LolCDE reveal the molecular mechanism of bacterial lipoprotein sorting in Escherichia coli | PLOS Biology [journals.plos.org]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Deciphering the molecular basis of lipoprotein recognition and transport by LolCDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lipoprotein transport system Lol may be a selective target for Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

Methodological & Application

Purifying the LolCDE Protein Complex for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the expression, purification, and reconstitution of the Escherichia coli ATP-binding cassette (ABC) transporter, the LolCDE complex, for use in in vitro functional and structural assays. The LolCDE complex is an essential inner membrane protein responsible for the first step in lipoprotein trafficking to the outer membrane of Gram-negative bacteria, making it a critical target for the development of novel antibiotics.[1][2][3]

Introduction to the Lol Pathway

In Gram-negative bacteria, lipoproteins are synthesized in the cytoplasm and anchored to the inner membrane.[4] The Lol (Localization of lipoprotein) pathway facilitates the transport of specific lipoproteins to the outer membrane.[2][5] This process is initiated by the LolCDE complex, which utilizes the energy from ATP hydrolysis to extract lipoproteins from the inner membrane and transfer them to a periplasmic chaperone, LolA.[3][6][7] The soluble LolA-lipoprotein complex then shuttles across the periplasm to the outer membrane, where the lipoprotein is inserted by the receptor LolB.[2][5] Given its essential role, inhibiting LolCDE function is a promising strategy for novel antibacterial therapies.[1]

Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with purified and reconstituted LolCDE complex, crucial for assessing the quality and activity of the preparation.

| Parameter | Value | Condition / Method | Reference |

| Purity | >95% | SDS-PAGE with Coomassie staining after SEC | [2][8] |

| ATPase Activity (Vmax) | 242.8 ± 15.3 nmol/min/mg | Reconstituted in POPG Nanodiscs | [1] |

| ATPase Activity (Km) | 0.19 ± 0.05 mM | Reconstituted in POPG Nanodiscs | [1] |

| Activity Comparison | ~2.7-fold higher in nanodiscs vs. DDM | Malachite Green Phosphate Assay | [1] |

| Stoichiometry | 1 Lipoprotein per LolCDE complex | Purified ligand-bound complex | [9] |

Experimental Protocols

This section details the methodology for the expression, purification, and reconstitution of the LolCDE complex.

Protocol 1: Cloning and Expression of LolCDE

-

Vector Construction :

-

The genes encoding E. coli LolC, LolD, and LolE are amplified from genomic DNA.[2][10]

-

The genes are cloned into a suitable expression vector system. For co-expression, vectors like pBAD22 or Duet vectors (e.g., pCDF-Duet-1 and pRSF-Duet-1) can be utilized.[2][8]

-

An affinity tag, such as a C-terminal Strep-tag II or an octahistidine tag, is typically fused to one of the subunits (e.g., LolD or LolE) to facilitate purification.[2][8]

-

-

Transformation and Culture Growth :

-

Protein Expression Induction :

Protocol 2: Purification of the LolCDE Complex

-

Cell Harvest and Lysis :

-

Membrane Fraction Isolation :

-

The cell lysate is centrifuged at low speed to remove unlysed cells and debris.

-

The supernatant is then ultracentrifuged (e.g., >100,000 x g for 1 hour) to pellet the cell membranes.

-

-

Solubilization :

-

The membrane pellet is resuspended in a solubilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) containing a mild non-ionic detergent. n-Dodecyl-β-D-maltoside (DDM) at a final concentration of 1% (w/v) is commonly used.[2]

-

The mixture is stirred gently at 4°C for 1-2 hours to solubilize membrane proteins.

-

Insoluble material is removed by ultracentrifugation.

-

-

Affinity Chromatography :

-

The solubilized supernatant is loaded onto an affinity chromatography column corresponding to the tag used (e.g., Strep-Tactin resin for Strep-tag or Ni-NTA resin for His-tag).[2]

-

The column is washed extensively with wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 3% glycerol, 0.05% DDM) to remove non-specifically bound proteins.[2]

-

The LolCDE complex is eluted using a competitive eluent (e.g., 2.5 mM d-Desthiobiotin for Strep-tag or imidazole for His-tag).[2]

-

-

Size Exclusion Chromatography (SEC) :

-

The eluted fractions containing LolCDE are pooled, concentrated, and loaded onto a size exclusion chromatography column (e.g., Superose 6 or Superdex 200) pre-equilibrated with SEC buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% DDM).[2]

-

This step separates the LolCDE complex from aggregates and other contaminants, yielding a highly pure and homogeneous preparation.[8]

-

Fractions corresponding to the LolCDE complex are collected and analyzed for purity by SDS-PAGE.

-

Protocol 3: Reconstitution into Nanodiscs for In Vitro Assays